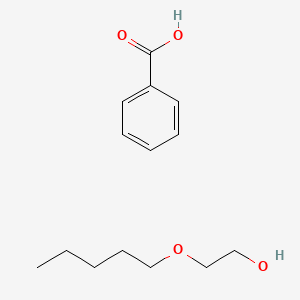

Benzoic acid;2-pentoxyethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid;2-pentoxyethanol is a compound that combines the properties of benzoic acid and 2-pentoxyethanol. Benzoic acid is a white, crystalline organic compound belonging to the family of carboxylic acids, widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 2-pentoxyethanol is an ether alcohol with aromatic properties, commonly used as a solvent and preservative in various formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid can be synthesized through the oxidation of toluene using oxygen gas in the presence of manganese or cobalt naphthenates as catalysts . Another method involves the hydrolysis of benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst .

2-pentoxyethanol is produced by reacting phenol with ethylene oxide at high temperature and pressure .

Industrial Production Methods

Industrially, benzoic acid is produced by the catalytic oxidation of toluene with air and V2O5 or manganese and cobalt acetates . 2-pentoxyethanol is manufactured by reacting phenol and ethylene oxide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid undergoes various chemical reactions, including:

Oxidation: Benzoic acid can be oxidized to phenol by oxidative decarboxylation at 300−400°C.

Reduction: Reduction of benzoic acid can yield benzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions are common for benzoic acid derivatives.

2-pentoxyethanol, being an ether alcohol, can undergo reactions typical of alcohols and ethers, such as:

Oxidation: Oxidation of 2-pentoxyethanol can produce corresponding aldehydes or carboxylic acids.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid, and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

Oxidation of Benzoic Acid: Phenol.

Reduction of Benzoic Acid: Benzyl alcohol.

Oxidation of 2-pentoxyethanol: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Benzoic acid and 2-pentoxyethanol have diverse applications in scientific research:

Chemistry: Benzoic acid is used as a precursor for the synthesis of phenols and other aromatic compounds.

Biology: Benzoic acid is used as a preservative in biological samples.

Medicine: Benzoic acid is used in the formulation of topical antifungal medications.

Industry: Benzoic acid is used in the manufacture of plastics, dyes, and insect repellents.

Mechanism of Action

Benzoic acid exerts its effects by being conjugated to glycine in the liver and excreted as hippuric acid . It acts as a fungistatic compound, inhibiting the growth of fungi by disrupting their metabolic processes .

2-pentoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa . It acts as a preservative by disrupting the cell membranes of microorganisms, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

Salicylic Acid: Similar to benzoic acid, salicylic acid is used as a preservative and in the manufacture of pharmaceuticals.

Phenoxyethanol: Similar to 2-pentoxyethanol, phenoxyethanol is used as a preservative in cosmetics and pharmaceuticals.

Uniqueness

Benzoic acid is unique in its ability to be used as a food preservative and in the synthesis of various aromatic compounds . 2-pentoxyethanol is unique in its dual role as a solvent and preservative in various formulations .

Properties

CAS No. |

62254-54-0 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

benzoic acid;2-pentoxyethanol |

InChI |

InChI=1S/C7H6O2.C7H16O2/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-6-9-7-5-8/h1-5H,(H,8,9);8H,2-7H2,1H3 |

InChI Key |

YDDLRJZQIGZPLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.